2-cyclopropyl-N-(4-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide

AAK1 kinase inhibition neuropathic pain clathrin-mediated endocytosis

This imidazo[1,2-b]pyridazine-6-carboxamide serves as a synthetically tractable AAK1 inhibitor starting point for neuropathic pain, Alzheimer's, or bipolar disorder programs seeking to diversify beyond clinical candidate LP-922761. The 2-cyclopropyl group furnishes a distinct steric/electronic profile for kinome selectivity profiling. The 6-carboxamide enables rapid parallel amide library synthesis. With CAS 2549047-37-0, a documented InChI Key, and crystallographically validated hinge-binder core, it ensures procurement predictability and patent exemplification readiness.

Molecular Formula C17H16N4O
Molecular Weight 292.33 g/mol
CAS No. 2549047-37-0
Cat. No. B6450023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyclopropyl-N-(4-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide
CAS2549047-37-0
Molecular FormulaC17H16N4O
Molecular Weight292.33 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)C2=NN3C=C(N=C3C=C2)C4CC4
InChIInChI=1S/C17H16N4O/c1-11-2-6-13(7-3-11)18-17(22)14-8-9-16-19-15(12-4-5-12)10-21(16)20-14/h2-3,6-10,12H,4-5H2,1H3,(H,18,22)
InChIKeyZMIWFKAGLQQWBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclopropyl-N-(4-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide (CAS 2549047-37-0): Chemical Class, AAK1 Kinase Targeting, and Scaffold Identity for Procurement Evaluation


2-Cyclopropyl-N-(4-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide (CAS 2549047-37-0, molecular formula C17H16N4O, molecular weight 292.33 g/mol) is a heterocyclic compound belonging to the imidazo[1,2-b]pyridazine-6-carboxamide class . This scaffold features a fused bicyclic imidazole-pyridazine core with a cyclopropyl group at the 2-position and a 4-methylphenyl carboxamide at the 6-position. The imidazo[1,2-b]pyridazine family is widely recognized in medicinal chemistry as a privileged kinase inhibitor scaffold, with numerous members demonstrating nanomolar inhibitory activity against diverse kinases including AAK1, Haspin, MKNK1, AKT1/2, GSK-3β, DYRK/CLK, and Mps1/TTK [1][2]. This specific compound has been proposed as an inhibitor of adaptor-associated kinase 1 (AAK1), a serine/threonine kinase implicated in endocytosis, synaptic vesicle recycling, and neuropathic pain signaling [3]. The compound is available from multiple chemical suppliers as a research-grade building block suitable for kinase inhibitor discovery programs, structure-activity relationship (SAR) studies, and chemical biology probe development.

Why Generic Substitution Fails for 2-Cyclopropyl-N-(4-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide: Scaffold-Specific SAR and Kinase Selectivity Risks in Imidazo[1,2-b]pyridazine Procurement


Within the imidazo[1,2-b]pyridazine-6-carboxamide chemotype, minor structural modifications at the N-aryl position (e.g., 4-methylphenyl vs. 2-methoxyphenyl vs. pyridin-4-yl) can profoundly alter kinase selectivity profiles, potency, and cellular activity [1][2]. Published SAR studies on related disubstituted imidazo[1,2-b]pyridazines demonstrate that substituent identity, position, and electronic properties on the aryl ring directly modulate binding poses in the kinase hinge region and influence selectivity against off-target kinases such as CDK1/CyclinB [1]. Furthermore, in the broader imidazo[1,2-b]pyridazine class, the same core scaffold has been optimized to yield highly selective inhibitors of completely different kinase targets—AAK1, Haspin, MKNK1, AKT1/2, GSK-3β, DYRK/CLK, and Mps1/TTK—depending on substitution patterns [2][3][4]. Simply interchanging one imidazo[1,2-b]pyridazine-6-carboxamide analog for another without understanding the specific target engagement profile risks compromising experimental reproducibility, introducing uncharacterized off-target effects, and yielding misleading SAR conclusions. The quantitative evidence below establishes the scaffold-level differentiation dimensions that inform rigorous compound selection.

Quantitative Differentiation Evidence for 2-Cyclopropyl-N-(4-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide vs. Scaffold Analogs and Alternative Chemotypes


AAK1 Kinase Targeting Potential: Scaffold-Specific Patent-Based Class Inference for Imidazo[1,2-b]pyridazine-6-carboxamides vs. Alternative Kinase Inhibitor Chemotypes

The imidazo[1,2-b]pyridazine-6-carboxamide scaffold is specifically claimed in patent WO2015035167A1 as useful for inhibiting AAK1 (adaptor-associated kinase 1), a target validated for neuropathic pain through mouse knockout studies [1][2]. Compounds within this patent class demonstrated AAK1 inhibitory activity with IC50 values below 100 nM [1]. In contrast, the clinically studied AAK1 inhibitor LP-922761 (LX9211/BMS-986176), which belongs to a distinct chemotype (tert-butyl carbamate-linked imidazo[1,2-b]pyridazine), exhibits AAK1 enzyme IC50 of 4.8 nM and cell assay IC50 of 7.6 nM . While a direct head-to-head comparison between 2-cyclopropyl-N-(4-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide and LP-922761 is not available in the published literature, the scaffold-level AAK1 inhibitory activity supports the compound's utility as a starting point for AAK1-targeted medicinal chemistry optimization and as a tool compound for studying AAK1-mediated endocytosis when the 4-methylphenyl substituent is a required structural feature for a given SAR hypothesis [1].

AAK1 kinase inhibition neuropathic pain clathrin-mediated endocytosis

Physicochemical Differentiation: Lipophilic Efficiency and Permeability Profile of the 2-Cyclopropyl-4-methylphenyl Substitution Pattern vs. Polar N-Aryl Analogs

The target compound's calculated partition coefficient (clogP) is estimated at approximately 3.0 based on its molecular formula C17H16N4O and the presence of the lipophilic 4-methylphenyl and cyclopropyl groups . This contrasts with more polar analogs in the same scaffold series, such as 2-cyclopropyl-N-(pyridin-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide (estimated clogP ~1.5) and 2-cyclopropyl-N-(2-methoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide (estimated clogP ~2.5) . For kinase inhibitors targeting the CNS (e.g., AAK1 for neuropathic pain), optimal clogP values typically range between 2 and 4 to balance blood-brain barrier penetration with aqueous solubility [1]. The 4-methylphenyl substituent provides a calculated topological polar surface area (TPSA) of approximately 74.5 Ų, which is within the favorable range for oral bioavailability (<140 Ų) and CNS penetration (<90 Ų) [1]. These calculated physicochemical properties differentiate this compound from more polar N-pyridyl analogs (higher TPSA, lower CNS penetration potential) and from bulkier N-aryl analogs (higher clogP, increased metabolic liability risk). However, these are computationally predicted values; experimental logD, solubility, and permeability data are not publicly available for this specific compound.

lipophilic efficiency membrane permeability physicochemical property optimization

Scaffold Privilege and Synthetic Tractability: Imidazo[1,2-b]pyridazine-6-carboxamide vs. Alternative Kinase Hinge-Binder Chemotypes for Parallel SAR Library Synthesis

The imidazo[1,2-b]pyridazine-6-carboxamide scaffold offers a distinct kinase hinge-binding pharmacophore compared to widely used alternative heterocyclic scaffolds such as imidazo[1,2-a]pyridines, pyrazolo[1,5-a]pyrimidines, and pyrrolo[2,3-d]pyrimidines [1][2]. Published structural biology data confirm that imidazo[1,2-b]pyridazine-based inhibitors engage the kinase hinge region through the pyridazine N1 and the imidazole N atom, with the 6-carboxamide group extending toward the solvent-exposed region—a binding mode validated by co-crystal structures of Haspin with disubstituted imidazo[1,2-b]pyridazine inhibitors (PDB: 7AVQ) [1]. The 2-cyclopropyl substituent occupies a hydrophobic pocket adjacent to the hinge, a feature that can be exploited to modulate kinase selectivity compared to analogs with larger 2-substituents (e.g., aryl or heteroaryl groups) that may sterically clash with certain kinase gatekeeper residues [3]. From a synthetic tractability perspective, the 6-carboxamide functionality allows for straightforward diversification via amide coupling with various aniline derivatives, enabling efficient parallel library synthesis—a practical advantage over scaffolds requiring multi-step C-C or C-N coupling at the equivalent position . The target compound thus serves as both a biologically relevant probe for kinase hinge-binding studies and a synthetically versatile intermediate for focused library generation.

kinase hinge binder parallel synthesis scaffold privilege SAR library

IMPORTANT DISCLOSURE: Limited Availability of Direct Comparative Quantitative Data for This Exact Compound

An extensive search of primary research papers, patents, authoritative databases (PubChem, ChEMBL, BindingDB, PDB), and reputable vendor technical datasheets was conducted for quantitative biological activity data (IC50, Ki, Kd, EC50, etc.) specific to 2-cyclopropyl-N-(4-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide (CAS 2549047-37-0). No publicly available, experimentally determined potency or selectivity data were identified for this exact compound as of the search date (April 2026) [1][2]. The compound is not indexed in PubChem, ChEMBL, or BindingDB with biological assay results, and no peer-reviewed publications have reported activity data for this specific molecule. Consequently, the differentiation evidence presented in this guide relies on class-level inference from structurally related imidazo[1,2-b]pyridazine-6-carboxamides that have published kinase inhibition data (Haspin, MKNK1, AKT1/2, GSK-3β, DYRK/CLK inhibitors) and patent-based AAK1 target association [3][4][5]. Potential procurement users should be aware that claims of AAK1 inhibitory activity for this compound derive from vendor descriptions referencing the patent literature class rather than from direct experimental validation of this specific molecule. Experimental confirmation of target engagement and potency is recommended prior to use in biological assays.

data availability evidence quality procurement due diligence

Optimal Research and Procurement Scenarios for 2-Cyclopropyl-N-(4-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide Based on Scaffold Differentiation Evidence


AAK1-Targeted Kinase Inhibitor Lead Optimization and SAR Expansion

For medicinal chemistry programs targeting AAK1 for neuropathic pain, Alzheimer's disease, or bipolar disorder, this compound serves as a synthetically tractable starting point for exploring the SAR of the 2-cyclopropyl/4-methylphenyl substitution pattern on the imidazo[1,2-b]pyridazine-6-carboxamide scaffold [1]. The compound's structural features are within the scope of patent WO2015035167A1, which claims imidazo[1,2-b]pyridazine-based AAK1 inhibitors [1]. Procurement is justified when the research objective is to diversify beyond the known AAK1 clinical candidate LP-922761 (which employs a distinct substitution pattern) and to generate novel intellectual property space. Researchers should confirm AAK1 inhibitory activity upon receipt through biochemical assays, given the absence of published IC50 data for this specific compound [2].

Focused Kinase Hinge-Binder Library Design for Selectivity Profiling Across the Kinome

The imidazo[1,2-b]pyridazine-6-carboxamide scaffold has been crystallographically validated as a kinase hinge binder through co-crystal structures with Haspin (PDB: 7AVQ) [3]. This compound can be incorporated into focused kinase inhibitor libraries designed for broad kinome selectivity profiling, where the 2-cyclopropyl group provides a distinct steric and electronic profile compared to 2-aryl or 2-heteroaryl analogs [3][4]. The compound's intermediate lipophilicity (clogP ~3.0) and moderate molecular weight (292.33 g/mol) make it compatible with high-throughput screening workflows and subsequent hit-to-lead optimization . This application leverages the scaffold's validated kinase engagement mechanism and favorable physicochemical properties rather than relying on pre-existing target-specific potency data.

Synthetic Methodology Development and Building Block for Complex Imidazo[1,2-b]pyridazine Library Generation

The 6-carboxamide functional group enables rapid diversification through amide coupling with substituted anilines, making this compound a valuable building block for parallel synthesis of imidazo[1,2-b]pyridazine-6-carboxamide libraries . The 2-cyclopropyl substituent, installed early in the synthetic sequence, provides a metabolically stable hydrophobic group at a position known to interact with kinase hinge-proximal pockets [3][4]. For groups developing novel synthetic routes to imidazo[1,2-b]pyridazines or requiring a well-characterized, commercially available intermediate with an established CAS number for patent exemplification, this compound offers procurement predictability and documented structural identity (InChI Key: ZMIWFKAGLQQWBU-UHFFFAOYSA-N) .

Chemical Biology Probe Development for Clathrin-Mediated Endocytosis Studies

AAK1 is a key regulator of clathrin-mediated endocytosis through phosphorylation of the AP2M1/mu2 subunit of the AP-2 adaptor complex [1][5]. The imidazo[1,2-b]pyridazine-6-carboxamide class has been associated with AAK1 inhibition in the patent literature [1]. For cell biologists studying endocytosis, synaptic vesicle recycling, or receptor internalization, this compound may serve as a chemical probe for pharmacological inhibition of AAK1-mediated endocytic processes, subject to experimental validation of cellular AAK1 target engagement. The compound's calculated CNS drug-like properties (clogP ~3.0, TPSA ~74.5 Ų) suggest potential utility in cellular assays requiring membrane permeability [6]. Users should verify AAK1 inhibition and cellular permeability experimentally.

Quote Request

Request a Quote for 2-cyclopropyl-N-(4-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.